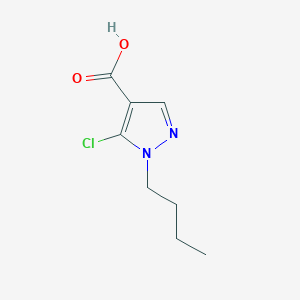
4-Butoxybutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxybutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly known for its role in the synthesis of sulfonamides and other sulfur-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxybutane-1-sulfonyl chloride typically involves the reaction of 4-butoxybutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
4-Butoxybutane-1-sulfonic acid+SOCl2→4-Butoxybutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of N-chloroamides as dual-function reagents for oxidative chlorination is also explored in continuous flow systems .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxybutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the sulfonyl chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation and Reduction: While less common, the sulfonyl chloride group can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Anhydrous solvents like dichloromethane or chloroform are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts like pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Butoxybutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Sulfonyl chlorides are used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: The compound is used in the synthesis of sulfonamide drugs, which have antibacterial properties.
Wirkmechanismus
The mechanism of action of 4-Butoxybutane-1-sulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
4-Butoxybutane-1-sulfonyl chloride is unique due to its butoxy substituent, which imparts different physical and chemical properties compared to simpler sulfonyl chlorides. This makes it particularly useful in applications where specific reactivity or solubility characteristics are desired .
Eigenschaften
Molekularformel |
C8H17ClO3S |
|---|---|
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
4-butoxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-2-3-6-12-7-4-5-8-13(9,10)11/h2-8H2,1H3 |
InChI-Schlüssel |
GCIDLDMVWKKZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
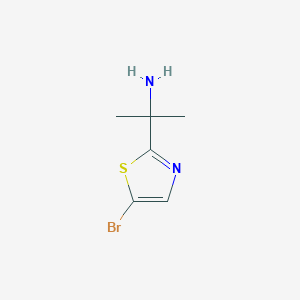
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)

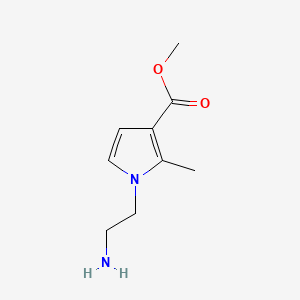
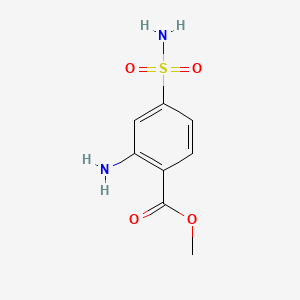
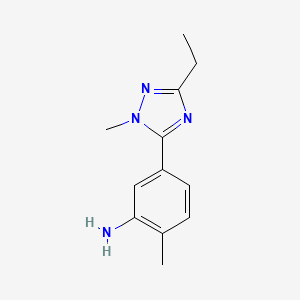
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
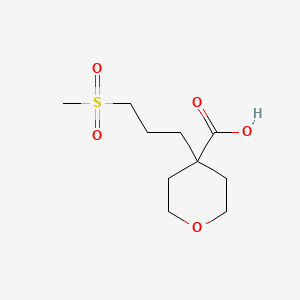
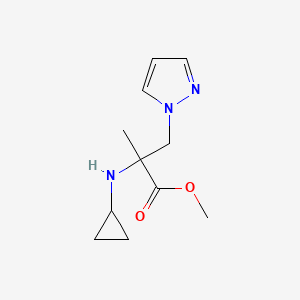
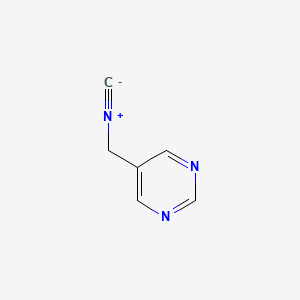

![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)
